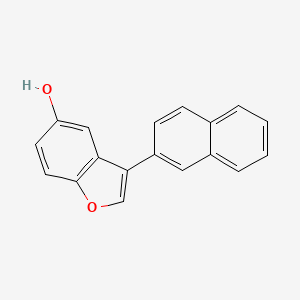
3-(Naphthalen-2-yl)-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of naphthalen-2-yl derivatives and benzofuran precursors, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often involve the use of organic solvents and specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-1-benzofuran-5-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
3-(Naphthalen-2-yl)-1-benzofuran-5-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating oxidative stress, inflammation, and apoptosis pathways . The compound can interact with enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol
Uniqueness
3-(Naphthalen-2-yl)-1-benzofuran-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3-(Naphthalen-2-yl)-1-benzofuran-5-ol is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzofuran compounds against Gram-positive bacteria, showcasing their potential as antibacterial agents .
Antioxidant Activity
The compound has been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thus preventing cellular damage and contributing to overall health.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds in the benzofuran family have shown promise in reducing inflammation through various biochemical pathways, potentially serving as anti-inflammatory agents.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress and inflammation contribute to neuronal damage.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Modulation of Signaling Pathways: It may interact with various signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study focused on the anticancer potential of benzofuran derivatives, including this compound. It was tested against various cancer cell lines, such as HePG2 and MCF-7. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced antiproliferative activity. For instance, compounds with methoxy groups at certain positions demonstrated up to four times greater potency compared to unsubstituted analogs .
Properties
IUPAC Name |
3-naphthalen-2-yl-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-15-7-8-18-16(10-15)17(11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRXEYFQEMYFRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














